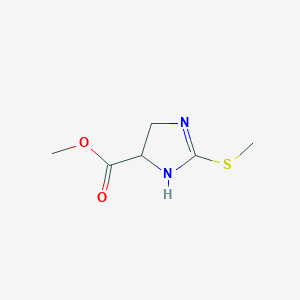
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with a unique structure that combines an indazole core with an iodo substituent and a tetrahydropyranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydropyranyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyranyl group can be introduced through a reaction with dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indazole core is a common motif in many bioactive molecules, and the presence of the iodo and tetrahydropyranyl groups can enhance its biological activity and pharmacokinetic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics .
Mécanisme D'action
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodo group can enhance binding affinity through halogen bonding, while the tetrahydropyranyl group can improve solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound without the iodo and tetrahydropyranyl groups.
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A similar compound with a bromo substituent instead of an iodo group.
7-Iodo-1H-indazole: A compound with only the iodo substituent and no tetrahydropyranyl group.
Uniqueness
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the iodo and tetrahydropyranyl groups, which can enhance its reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C12H13IN2O |
|---|---|
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)





![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)

